molecular formula C5H8 B031179 3-Methyl-1-butyne CAS No. 598-23-2

3-Methyl-1-butyne

Cat. No. B031179
CAS RN: 598-23-2
M. Wt: 68.12 g/mol
InChI Key: USCSRAJGJYMJFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-1-butyne and its derivatives involves innovative methods and reactions. A new synthetic method for 3-chloro-3-methyl-1-butyne introduces it in 31.2% yield from 2-methyl-3-butyn-2-ol and thionyl chloride with zinc chloride as a catalyst, showcasing the complexity and precision required in its synthesis (Zhang Li-zhi, 2007).

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-butyne has been explored through various studies, including microwave spectrum analysis which provides insights into its structural parameters like bond lengths and angles, contributing to the understanding of its reactivity and properties (Alan R. Mochel et al., 1973).

Chemical Reactions and Properties

3-Methyl-1-butyne undergoes various chemical reactions, highlighting its reactivity and potential for synthesis. For example, the crossed molecular beam reactions of the methylidyne radical with 1,3-butadiene, leading to the formation of cyclic products, demonstrate its reactivity and the possibility of forming complex molecular structures under specific conditions (Chao-Zheng He et al., 2020).

Physical Properties Analysis

The physical properties of 3-Methyl-1-butyne, such as its dipole moment and internal rotation barriers, have been thoroughly studied. The microwave spectrum analysis provides detailed information about its structural parameters and physical properties, enhancing the understanding of its behavior in various chemical environments (Alan R. Mochel et al., 1973).

Chemical Properties Analysis

The chemical properties of 3-Methyl-1-butyne, including its reactivity towards different reagents and conditions, have been the focus of several studies. Its interaction with the methylidyne radical, leading to the formation of various cyclic and acyclic products, illustrates its complex chemical behavior and the potential for synthetic applications (Chao-Zheng He et al., 2020).

Scientific Research Applications

  • Preparation and Reactions : It is used in the efficient, selective preparation of 1,2-bis(methylthio)-1, 3-butadiene, which aids in studying Diels-Alder reactions (Garst & Arrhenius, 1981).

  • Photolysis Mechanism : In a study on photolysis, 3-tert-butyl-3-methyl-1-butyne decomposes primarily from a singlet electronic state, with secondary processes playing a significant role in the initiation of chemical nuclear polarization (Shutova et al., 2001).

  • Reaction with Methylidyne Radical : When reacting with the methylidyne radical, it generates C4H4 isomers like methylenecyclopropene, vinylacetylene, and 1,2,3-butatriene, as well as smaller hydrocarbons (Nikolayev et al., 2021).

  • Vibrational Overtone Activation : This compound is involved in the study of reaction channel competition in the isomerization of 1-methylcyclopropene, revealing the production of various butyne and butadiene compounds (Samarasinghe & Snavely, 1988).

  • Microwave Spectroscopy : Studies of its microwave spectrum indicate that the barrier to internal rotation of the methyl groups is around 3650 ± 500 cal/mole (Mochel et al., 1973).

  • Solvolysis Reactions : Research shows its reaction with hydrogen chloride in the liquid phase at ambient temperatures, producing various products including monoadducts, diadducts, and substitution products with cyclobutane structures (Stammann & Griesbaum, 1980).

  • Chemisorption Studies : It chemisorbs on a Si(100)-(2×1) surface as a molecule without dissociation, forming a unique binding structure at room temperature (Kim et al., 2003).

  • Hydrogenation Studies : It supports a "multicomplexation" mechanism in hydrogenation studies, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux et al., 1987).

  • Spectroscopy : Its IR and Raman spectra have been measured, assigning all fundamental vibrations except for the torsional vibration of the methyl group (Saussey et al., 1976).

  • Corrosion Inhibition : Acetylenic alcohols, including those derived from 3-Methyl-1-butyne, can inhibit iron acid corrosion by improving their initial adsorption onto metal surfaces and subsequent polymeric layer formation (Frignani et al., 2014).

Safety And Hazards

3-Methyl-1-butyne is classified as an extremely flammable liquid and vapor . It can cause skin and eye irritation, and may cause respiratory irritation . It is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

3-Methyl-1-butyne is used as an intermediate for pharmaceuticals, in cosmetics, and in chemical research . It can also be used to prepare maleimide-fused cyclopentenones and an alkyne carboxylic acid intermediate, which is used in the total synthesis of oscillatoxin D and its analogs .

properties

IUPAC Name

3-methylbut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCSRAJGJYMJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208528
Record name 3-Methylbut-1-yne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-butyne

CAS RN

598-23-2
Record name 3-Methyl-1-butyne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbut-1-yne
Source ChemIDplus
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Record name 3-Methylbut-1-yne
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Record name 3-methylbut-1-yne
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Record name 3-METHYLBUT-1-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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